Kayaku Direct Scarlet B
Description
Kayaku Direct Scarlet B (CAS: 172305-00-9) is a direct dye primarily used in textile applications for coloring cotton, viscose, and other cellulose-based fibers. Direct dyes are water-soluble anionic compounds that bind to substrates via hydrogen bonding and van der Waals forces without requiring mordants . This compound belongs to the azo dye class, characterized by the presence of one or more azo (-N=N-) groups, which contribute to its vivid scarlet hue. The compound is produced by Nippon Kayaku Kabushiki Kaisha, a leading Japanese chemical manufacturer, and is available in purities ranging from 97% to 99% for industrial and research applications .
Key properties include:
Properties
IUPAC Name |
8-[[4-[4-[(4-ethoxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-7-hydroxynaphthalene-1,3-disulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N4O8S2/c1-2-42-25-14-12-24(13-15-25)32-31-22-8-3-19(4-9-22)20-5-10-23(11-6-20)33-34-30-27(35)16-7-21-17-26(43(36,37)38)18-28(29(21)30)44(39,40)41/h3-18,35H,2H2,1H3,(H,36,37,38)(H,39,40,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDQLHCSKAIOER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=NC4=C(C=CC5=CC(=CC(=C54)S(=O)(=O)O)S(=O)(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N4O8S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863186 | |
| Record name | 8-({4'-[(4-Ethoxyphenyl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-7-hydroxynaphthalene-1,3-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1265967-11-0, 3530-19-6 | |
| Record name | Direct Red 37 free acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1265967110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo Scarlet B | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47744 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DIRECT RED 37 FREE ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9E7UBK8JQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Reactions Analysis
Azo Group Reduction
The azo bond (–N=N–) in Kayaku Direct Scarlet B undergoes reductive cleavage under acidic or alkaline conditions with reducing agents like sodium dithionite (Na₂S₂O₄). This reaction produces aromatic amines, which are critical for understanding its environmental and toxicological behavior:
Key findings :
-
Reduction occurs at pH 3–11, with optimal efficiency in neutral conditions .
-
The reaction is temperature-dependent, accelerating at 60–80°C .
Acid-Base Interactions
The dye’s sulfonic acid groups (–SO₃⁻) and phenolic hydroxyl groups (–OH) participate in pH-dependent reactions:
Metal Complexation
In leather tanning, this compound forms coordination complexes with chromium(III) ions, improving color fastness:
Research insights :
Photochemical Degradation
Exposure to UV light induces photolytic cleavage of the azo bond, leading to decolorization:
Interaction with Polylactic Acid (PLA)
The dye binds to PLA through hydrophobic and hydrogen-bonding interactions, as demonstrated in patent JP4346611B2 :
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Note: CAS 6358-29-8 is shared by C.I. Direct Red 39 and Kayaku Direct Scarlet 3B, suggesting these are identical compounds marketed under different trade names .
Key Differences
Chemical Stability: this compound and 4B S exhibit higher solubility due to extra sulfonic acid groups compared to Mitsui Direct Scarlet 3BX, which may aggregate in hard water .
Performance in Textile Dyeing :
- Color Fastness : this compound and 4B S show superior lightfastness compared to Mitsui 3BX, attributed to steric hindrance from bulkier substituents .
- Dyeing Conditions : Scarlet B operates optimally at 90–95°C with sodium sulfate as a leveling agent, while Mitsui 3BX requires lower temperatures (70–80°C), reducing energy costs .
Toxicity and Environmental Impact: All azo dyes in this category release carcinogenic aromatic amines upon reductive cleavage. This compound’s safety data sheet emphasizes stricter handling protocols compared to Mitsui 3BX, reflecting higher purity (99% vs. 97%) .
Table 2: Commercial and Regulatory Comparison
| Parameter | This compound | C.I. Direct Red 39 | Mitsui Direct Scarlet 3BX |
|---|---|---|---|
| Purity | 99% | 95–98% | 97% |
| Regulatory Status | Compliant with REACH | Banned in EU* | REACH compliant |
| Price (USD/kg) | $120–150 | $80–100 | $70–90 |
| Primary Market | Japan, EU | Asia, Africa | Global |
Research Findings and Industry Trends
- Synthesis Complexity : this compound’s synthesis involves a four-step diazo-coupling process, resulting in higher production costs compared to Mitsui’s three-step method .
- Emerging Alternatives : Bio-based direct dyes (e.g., fungal pigments) are gaining traction, though their color intensity remains inferior to synthetic azo dyes like Scarlet B .
- Patent Activity : Nippon Kayaku holds multiple patents for dye stabilization techniques, ensuring market dominance despite competition from Mitsui and Chinese manufacturers .
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